molecular formula C13H17BrFNO B7942347 [(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine

[(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine

Cat. No.: B7942347
M. Wt: 302.18 g/mol
InChI Key: GFXQNOMWJRPSSE-UHFFFAOYSA-N
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Description

[(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine is an organic compound that features both a bromine and fluorine atom attached to a phenyl ring, along with an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine typically involves a multi-step process. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of the oxan-4-yl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

[(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired outcomes.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Bromo-4-fluorophenyl)methyl][(pentan-3-yl)methyl]amine
  • [(3-Bromo-4-fluorophenyl)methyl][(oxan-4-yl)methyl]amine

Uniqueness

This compound stands out due to its specific combination of bromine, fluorine, and oxan-4-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c14-12-7-11(1-2-13(12)15)9-16-8-10-3-5-17-6-4-10/h1-2,7,10,16H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXQNOMWJRPSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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